molecular formula C24H15F3 B12611869 1,2,4-Tris(4-fluorophenyl)benzene CAS No. 896102-02-6

1,2,4-Tris(4-fluorophenyl)benzene

Cat. No.: B12611869
CAS No.: 896102-02-6
M. Wt: 360.4 g/mol
InChI Key: RGSJSDPBOHZJHU-UHFFFAOYSA-N
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Description

1,2,4-Tris(4-fluorophenyl)benzene is an organic compound characterized by a benzene ring substituted with three 4-fluorophenyl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Tris(4-fluorophenyl)benzene typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts to couple aryl halides with aryl boronic acids under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, solvent recycling and catalyst recovery are crucial for sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tris(4-fluorophenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .

Scientific Research Applications

1,2,4-Tris(4-fluorophenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Tris(4-fluorophenyl)benzene involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Tris(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects.

Properties

CAS No.

896102-02-6

Molecular Formula

C24H15F3

Molecular Weight

360.4 g/mol

IUPAC Name

1,2,4-tris(4-fluorophenyl)benzene

InChI

InChI=1S/C24H15F3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H

InChI Key

RGSJSDPBOHZJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

Origin of Product

United States

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